(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C25H19N3O7S2 and its molecular weight is 537.56. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
The compound is related to a broad class of chemicals that are synthesized through complex reactions. These include the one-pot synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, which are produced by reacting 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid under specific conditions (S. Reddy & G. Krupadanam, 2010). This process exemplifies the intricate synthetic routes employed to generate compounds with potentially valuable pharmacological properties.
Antimicrobial and Antiproliferative Properties
A significant research application of compounds structurally related to "(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate" is in the development of new antimicrobial and antiproliferative agents. For instance, N-ethyl-N-methylbenzenesulfonamide derivatives, featuring similar chemical moieties, have been synthesized and evaluated for their cytotoxic activity against different human cell lines and their antimicrobial effectiveness. Such compounds have shown potent cytotoxic activity, highlighting their potential as therapeutic agents (Shimaa M. Abd El-Gilil, 2019).
Molecular Docking Studies
The compound and its analogs have also been subjects of molecular docking studies to understand their interactions with biological targets. For instance, a benzothiazole-based receptor demonstrated selective sensing abilities for Cu2+ and Hg2+ in semi-aqueous media. This receptor's design was informed by molecular docking studies, which elucidated its potential interactions and binding mechanisms, offering insights into its application in detecting metal ions (Yogesh B. Wagh et al., 2015).
Mechanism of Action
Mode of Action
The mode of action of (Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate It has been observed that similar compounds exhibit antiproliferative activity by inducing apoptosis, arresting cell cycle, and elevating intracellular reactive oxygen species (ros) level .
Biochemical Pathways
The biochemical pathways affected by This compound Based on its observed antiproliferative activity, it may influence pathways related to cell cycle regulation, apoptosis, and ros production .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been observed to induce apoptosis, arrest cell cycle, and elevate intracellular ros levels, suggesting potential antitumor activity .
Properties
IUPAC Name |
ethyl 2-[2-(3-oxobenzo[f]chromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O7S2/c1-2-34-22(29)13-28-19-9-8-15(37(26,32)33)11-21(19)36-25(28)27-23(30)18-12-17-16-6-4-3-5-14(16)7-10-20(17)35-24(18)31/h3-12H,2,13H2,1H3,(H2,26,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDWRGUIZRXPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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